molecular formula C33H50N6O11 B608843 Mal-PEG4-Val-Cit-PAB-OH CAS No. 2055041-39-7

Mal-PEG4-Val-Cit-PAB-OH

Cat. No. B608843
M. Wt: 706.79
InChI Key: RFGYJIMAJDHMSQ-YZNIXAGQSA-N
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Description

Mal-PEG4-Val-Cit-PAB-OH is a linker used in the synthesis of Antibody-Drug-Conjugates (ADCs) . It is designed to be cleaved by cathepsin B , an enzyme present only in the lysosome . This ensures that the ADC payload is released only within the cell .


Synthesis Analysis

Mal-PEG4-Val-Cit-PAB-OH is used in the synthesis of ADCs . The Val-Cit group is specifically cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell . The Boc group can be deprotected under acidic conditions to generate a free amine group .


Molecular Structure Analysis

The IUPAC name of Mal-PEG4-Val-Cit-PAB-OH is 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-3,6,9,12-tetraoxapentadecan-15-amide . Its molecular weight is 706.79 and its molecular formula is C33H50N6O11 .


Chemical Reactions Analysis

The maleimide group in Mal-PEG4-Val-Cit-PAB-OH is reactive toward thiol groups between pH 6.5 to 7.5 . This reactivity is utilized in the synthesis of ADCs .


Physical And Chemical Properties Analysis

Mal-PEG4-Val-Cit-PAB-OH has a molecular weight of 706.79 and a molecular formula of C33H50N6O11 . It is stored at refrigerated temperatures .

Scientific Research Applications

Loss of PEG Chain in SDS‐PAGE Analysis

  • Application : In SDS‐PAGE analysis of PEG‐maleimide modified proteins, loss of intact PEG chain was observed, indicating a potential degradation route for maleimide-thiol conjugates (Zhang et al., 2015).

Antibody-Drug Conjugates

  • Application : The valine-citrulline (Val-Cit) dipeptide and p-aminobenzyl (PAB) spacer are used in the design of Antibody-Drug Conjugates (ADCs) like brentuximab vedotin, demonstrating the role of the linker in the potency and stability of ADCs (Zhang et al., 2018).

MMP-2 Responsive Polymeric Micelles

  • Application : Multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles were prepared for targeted drug delivery and cancer cell apoptosis (Chen et al., 2015).

Site-Specific PEGylation

  • Application : Site-specific PEGylation of N-terminal Mal-Tα1 (a modified Thymosin alpha 1) showed enhanced circulation half-life, demonstrating the importance of specific PEGylation strategies in pharmacokinetics (Peng et al., 2019).

PEG-Lipid Moiety in Drug Conjugates

  • Application : A novel PEG-lipid moiety containing a tri-block linker, ε-maleimido lysine (Mal), was synthesized and conjugated with salmon calcitonin, showing potential for enhanced drug properties (Cheng & Lim, 2010).

Spectrophotometric Assay for mPEG-Maleimide

  • Application : A spectrophotometric method was developed for quantifying free and protein-bound mPEG-maleimide in thiol PEGylation reaction mixtures, facilitating easier analysis of PEGylation reactions (Nanda et al., 2016).

MALDI-TOF MS in Biosensors

  • Application : MALDI-TOF MS was used as a biosensor to detect plant-associated bacteria, showcasing its potential in rapid bacterial detection and environmental applications (Ahmad et al., 2012).

Chemistry of Peptide and Protein PEGylation

  • Application : PEGylation of peptides and proteins, crucial for various pharmaceutical applications, alters their biodistribution and reduces immune recognition (Roberts et al., 2002).

PEGylation Reagent for pH-Sensitive Shielding

  • Application : A novel PEGylation reagent (PEG-acetal-MAL) was developed for pH-sensitive conjugation of PEG to biomolecules, relevant for drug and gene delivery formulations (Knorr et al., 2007).

Safety And Hazards

Mal-PEG4-Val-Cit-PAB-OH is suspected of causing genetic defects and damaging the unborn child. It can cause damage to the lungs, liver, hematological system, and peripheral nerves through prolonged or repeated exposure .

Future Directions

As a cleavable ADC linker, Mal-PEG4-Val-Cit-PAB-OH plays a crucial role in the development of ADCs . Its design allows for the specific release of the ADC payload within the cell, making it a promising tool for targeted drug delivery .

properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N6O11/c1-23(2)30(32(45)37-26(4-3-12-35-33(34)46)31(44)36-25-7-5-24(22-40)6-8-25)38-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-39-28(42)9-10-29(39)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H,36,44)(H,37,45)(H,38,41)(H3,34,35,46)/t26-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGYJIMAJDHMSQ-YZNIXAGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG4-Val-Cit-PAB-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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